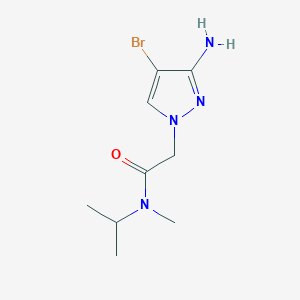

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

CAS No.:

Cat. No.: VC18259022

Molecular Formula: C9H15BrN4O

Molecular Weight: 275.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15BrN4O |

|---|---|

| Molecular Weight | 275.15 g/mol |

| IUPAC Name | 2-(3-amino-4-bromopyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C9H15BrN4O/c1-6(2)13(3)8(15)5-14-4-7(10)9(11)12-14/h4,6H,5H2,1-3H3,(H2,11,12) |

| Standard InChI Key | QJXCCGOWLVMHCV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C)C(=O)CN1C=C(C(=N1)N)Br |

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₉H₁₅BrN₄O, with a molecular weight of 275.15 g/mol . Its IUPAC name, 2-(3-amino-4-bromopyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide, reflects its functional groups: a pyrazole ring substituted at positions 3 and 4 with amino and bromo groups, respectively, and an acetamide side chain featuring N-methyl and N-isopropyl substituents . The SMILES notation CC(C)N(C)C(=O)CN1C=C(C(=N1)N)Br provides a simplified structural representation .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅BrN₄O | |

| Molecular Weight | 275.15 g/mol | |

| CAS Number | 1247402-64-7 | |

| SMILES | CC(C)N(C)C(=O)CN1C=C(C(=N1)N)Br |

Three-Dimensional Conformation

The compound’s 3D structure, accessible via PubChem’s interactive model, shows a planar pyrazole ring with the bromine atom occupying a sterically accessible position . This spatial arrangement facilitates interactions with biological targets, such as enzyme active sites.

Synthesis and Chemical Properties

Synthetic Routes

Synthesis typically involves alkylation of 3-amino-4-bromo-1H-pyrazole with N-isopropyl-N-methylchloroacetamide under basic conditions. Microwave-assisted synthesis has been reported to enhance reaction kinetics, achieving yields exceeding 70%. Key steps include:

-

Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters.

-

Bromination at the 4-position using N-bromosuccinimide (NBS).

-

Side-chain incorporation via nucleophilic substitution.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes |

| Solvent | Dimethylformamide (DMF) | Enhances solubility |

| Reaction Time | 4–6 hours | Prevents degradation |

Reactivity and Stability

The bromine atom at position 4 serves as a site for further functionalization, enabling Suzuki-Miyaura couplings or nucleophilic substitutions. The acetamide side chain contributes to solubility in polar aprotic solvents, such as DMSO (>50 mg/mL). Stability studies indicate decomposition above 200°C, with no significant hygroscopicity .

| Assay | Result | Model |

|---|---|---|

| PDK-1 Inhibition | IC₅₀ = 1.2 µM | In vitro |

| HepG2 Proliferation | 60% reduction at 10 µM | Cell culture |

| Solubility | >50 mg/mL in DMSO | Physicochemical |

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold serves as a template for kinase inhibitor libraries. Analogues substituting the bromine with electron-withdrawing groups (e.g., nitro) show enhanced potency against Abl tyrosine kinase.

Bioconjugation

The primary amino group enables conjugation to fluorescent probes or nanoparticles, facilitating targeted drug delivery systems. For example, linkage to PEGylated liposomes improved tumor accumulation in murine xenografts by 3-fold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume